molecular formula C20H34O3 B229375 15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid CAS No. 13-16-1

15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid

Cat. No.: B229375
CAS No.: 13-16-1
M. Wt: 322.5 g/mol
InChI Key: IUKXMNDGTWTNTP-OAHXIXLCSA-N
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Description

15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid is a hydroxy-trienoic acid derived from dihomo-γ-linolenic acid. It is a member of the eicosanoid family, which are signaling molecules derived from polyunsaturated fatty acids. This compound is known for its role in various biological processes, including inflammation and cell signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid can be synthesized through the lipoxygenation of dihomo-γ-linolenic acid. The reaction typically involves the use of lipoxygenase enzymes, which catalyze the addition of oxygen to the fatty acid substrate. The reaction conditions often include a buffered aqueous solution at a pH optimal for the enzyme activity, typically around pH 7.4 .

Industrial Production Methods

Industrial production of this compound involves the large-scale fermentation of microorganisms genetically engineered to express lipoxygenase enzymes. The fermentation process is carried out in bioreactors under controlled conditions of temperature, pH, and oxygen supply to maximize the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid has several scientific research applications:

Mechanism of Action

15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid exerts its effects by binding to specific receptors on the cell surface, such as peroxisome proliferator-activated receptors. This binding activates signaling pathways that regulate gene expression, leading to anti-inflammatory and pro-apoptotic effects. The compound also inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory eicosanoids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid is unique due to its specific structure, which allows it to interact with different molecular targets compared to other eicosanoids. Its ability to inhibit both cyclooxygenase and lipoxygenase enzymes makes it a potent anti-inflammatory agent .

Properties

CAS No.

13-16-1

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(8Z,11Z,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid

InChI

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,11-9-,17-14+/t19-/m0/s1

InChI Key

IUKXMNDGTWTNTP-OAHXIXLCSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C/C=C\CCCCCCC(=O)O)O

SMILES

CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid
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15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid
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15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid
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15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid
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15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid
Reactant of Route 6
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid

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